Pim1/AKK1-IN-1
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Overview
Description
Pim1/AKK1-IN-1 is a potent multi-kinase inhibitor that targets several kinases, including Pim1, AKK1, MST2, and LKB1. It is known for its high binding affinity, with dissociation constants (Kd) of 35 nM, 53 nM, 75 nM, and 380 nM for Pim1, AKK1, MST2, and LKB1, respectively . This compound is primarily used in scientific research to study kinase inhibition and its effects on various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pim1/AKK1-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in solid form and can be stored at -20°C for up to three years .
Chemical Reactions Analysis
Types of Reactions: Pim1/AKK1-IN-
Properties
IUPAC Name |
N-[5-(4-cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N5O/c21-9-13-3-5-14(6-4-13)16-8-17-18(12-24-19(17)23-11-16)25-20(26)15-2-1-7-22-10-15/h1-8,10-12H,(H,23,24)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSLALYXYSRPGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659587 |
Source
|
Record name | N-[5-(4-Cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093222-27-5 |
Source
|
Record name | N-[5-(4-Cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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